molecular formula C14H13Cl2NO B5563454 2-(2,3-dichlorobenzylidene)quinuclidin-3-one

2-(2,3-dichlorobenzylidene)quinuclidin-3-one

Cat. No. B5563454
M. Wt: 282.2 g/mol
InChI Key: FDHVPIOJIPGSCQ-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-(2,3-dichlorobenzylidene)quinuclidin-3-one" often involves condensation reactions and crystallization processes. For instance, compounds with similar structures have been synthesized and crystallized to determine their crystal structures, adopting various conformations such as half-chair and boat conformations (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category has been extensively studied using techniques like X-ray diffraction. These studies reveal detailed conformational information and the presence of intermolecular hydrogen bonds, which are critical for understanding the compounds' chemical behavior (Dega‐Szafran et al., 2010).

Chemical Reactions and Properties

Research on these compounds includes investigations into their reactions with other chemicals, providing insights into their reactivity and potential applications in synthesizing further complex molecules. For example, quinuclidine-stabilized amido- and azidogallanes were synthesized, highlighting the monomeric nature with four-coordinate gallium centers, revealing interesting aspects of their chemical properties (Luo et al., 2000).

Physical Properties Analysis

The physical properties, including crystallization behavior and conformational structures of these compounds, have been a subject of study. For example, the analysis of crystal structures provides insights into the compounds' stability, conformation, and intermolecular interactions, which are essential for understanding their physical characteristics (García et al., 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents and conditions, have been explored. Studies on the synthesis of new derivatives via click chemistry approach demonstrate the versatility and chemical reactivity of these compounds, highlighting their potential for creating pharmacologically active molecules (Kategaonkar et al., 2010).

Safety and Hazards

Sigma-Aldrich provides “2-(2,3-dichlorobenzylidene)quinuclidin-3-one” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2E)-2-[(2,3-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-11-3-1-2-10(13(11)16)8-12-14(18)9-4-6-17(12)7-5-9/h1-3,8-9H,4-7H2/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVPIOJIPGSCQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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